molecular formula C26H16 B1628981 2-Phenylbenzo[B]fluoranthene CAS No. 210487-01-7

2-Phenylbenzo[B]fluoranthene

Cat. No. B1628981
M. Wt: 328.4 g/mol
InChI Key: MRFFOVPLXZINDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenylbenzo[B]fluoranthene involves constructing the benzo[B]fluoranthene core with a phenyl substituent. Researchers have developed various synthetic routes to access this compound, including cyclization reactions and annulation strategies. The most recent method reported in the literature involves the formation of the furo[2,3-b]quinoxaline core, which serves as the backbone for 2-Phenylbenzo[B]fluoranthene derivatives .


Physical And Chemical Properties Analysis

  • Photoluminescence Quantum Yield : The absolute photoluminescence quantum yield of 2-Phenylbenzo[B]fluoranthene in solid powders is approximately 22.1% , with variations in different solvents and film matrices .
  • Thin Film Transistors : The thin film organic field-effect transistor of 2-Phenylbenzo[B]fluoranthene exhibits a hole mobility of 2.58 × 10⁻² cm² V⁻¹ s⁻¹ .

properties

IUPAC Name

12-phenylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-2-8-17(9-3-1)19-15-23-20-11-5-4-10-18(20)14-24-21-12-6-7-13-22(21)25(16-19)26(23)24/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFFOVPLXZINDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=CC5=CC=CC=C53)C6=CC=CC=C6C4=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610651
Record name 2-Phenylbenzo[e]acephenanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylbenzo[B]fluoranthene

CAS RN

210487-01-7
Record name 2-Phenylbenzo[e]acephenanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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